1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea
Description
1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea is an organic compound with the molecular formula C17H28N2O2 It is a derivative of urea, characterized by the presence of butyl groups and a methoxy-methylphenyl group
Properties
IUPAC Name |
1,1-di(butan-2-yl)-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-7-13(4)19(14(5)8-2)17(20)18-15-11-12(3)9-10-16(15)21-6/h9-11,13-14H,7-8H2,1-6H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSAVIDKNOQCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)NC1=C(C=CC(=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex urea derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The methoxy-methylphenyl group is believed to play a crucial role in its biological activity by interacting with cellular receptors and enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea can be compared with other similar compounds such as:
- 1,1-Diethyl-3-(2-methoxy-5-methylphenyl)urea
- 1,1-Dimethyl-3-(2-methoxy-5-methylphenyl)urea
- 1,1-Diallyl-3-(2-methoxy-5-methylphenyl)urea
- 1,1-Dibenzyl-3-(2-methoxy-5-methylphenyl)urea
These compounds share a similar core structure but differ in the alkyl groups attached to the nitrogen atoms. The uniqueness of this compound lies in its specific butyl groups, which may confer distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
